molecular formula C7H9FN2 B057542 (2-Fluorobenzyl)hydrazine CAS No. 51859-98-4

(2-Fluorobenzyl)hydrazine

Cat. No.: B057542
CAS No.: 51859-98-4
M. Wt: 140.16 g/mol
InChI Key: OOMBRKGIWITBLL-UHFFFAOYSA-N
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Description

(2-Fluorobenzyl)hydrazine is an organic compound with the molecular formula C₇H₉FN₂ It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 2-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Fluorobenzyl)hydrazine can be synthesized through several methods:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the above synthetic routes can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorobenzyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azides, while substitution can yield various substituted benzylhydrazines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.

Biological Activity

(2-Fluorobenzyl)hydrazine is an organic compound characterized by the presence of a fluorine atom, which significantly influences its chemical reactivity and biological activity. The compound's molecular formula is C₇H₉FN₂, and it is recognized for its applications in medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, discussing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The unique structure of this compound, with a fluorine substituent, enhances its stability and lipophilicity, which are critical factors in drug design. The presence of the fluorine atom can also improve binding affinity to biological targets, making it a valuable candidate for further research in pharmacology.

Target Interactions

This compound has been studied for its interactions with various biological targets, including enzymes and receptors. It acts primarily through:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes due to its structural similarity to other bioactive molecules.
  • Receptor Binding : Its ability to bind to receptors may lead to modulation of biochemical pathways relevant to disease states.

Biological Activity Studies

Recent studies have highlighted the biological activities of this compound in various contexts:

  • Antiviral Activity : Research indicates that derivatives of hydrazine compounds exhibit antiviral properties. For instance, similar compounds have been evaluated for their inhibitory effects on SARS-CoV-2 main protease (M pro), which is crucial for viral replication . While specific data on this compound's direct antiviral effects remain limited, its structural analogs suggest potential pathways for further exploration.
  • Cytotoxicity : Preliminary studies have assessed the cytotoxic effects of this compound on various cell lines. The compound's cytotoxicity profile is essential for determining its therapeutic window in potential applications .

Case Studies and Research Findings

Several key studies provide insights into the biological activity of this compound:

  • Enzyme Inhibition Assays :
    • A study investigated the inhibition potency of hydrazine derivatives against specific targets, revealing that modifications in the hydrazine structure could lead to enhanced inhibitory activity . Although this compound was not directly tested, the findings suggest that similar compounds could yield promising results.
  • Structure-Activity Relationship (SAR) :
    • Research into SAR has shown that small changes in molecular structure can significantly affect biological activity. For example, substituting different functional groups on the hydrazine backbone may enhance or diminish enzyme inhibition capabilities .
  • Pharmacokinetics :
    • Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Studies evaluating absorption, distribution, metabolism, and excretion (ADME) are necessary to predict how this compound behaves in biological systems .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 Value
This compoundPotential enzyme inhibitor; further studies neededN/A
2-(furan-2-ylmethylene)hydrazineInhibitor of SARS-CoV-2 M pro1.55 μM
(4-Fluorobenzyl)-based derivativesVarious biological activities including cytotoxicityVariable

The table above compares this compound with related compounds that have been studied for their biological activities. While direct data on this compound is still emerging, trends indicate that fluorinated hydrazines may possess significant therapeutic potential.

Properties

IUPAC Name

(2-fluorophenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c8-7-4-2-1-3-6(7)5-10-9/h1-4,10H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMBRKGIWITBLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51859-98-4
Record name [(2-Fluorophenyl)methyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51859-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-fluorobenzyl)hydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.242.852
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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